7-(difluoromethyl)-N-phenethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(difluoromethyl)-N-phenethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties . The presence of the difluoromethyl group enhances the biological activity, metabolic stability, lipophilicity, and binding affinity to receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-N-phenethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction is carried out in acetic acid to predominantly form the 7-difluoromethyl derivatives . In contrast, using trifluoroacetic acid leads to the formation of 5-difluoromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-(difluoromethyl)-N-phenethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
7-(difluoromethyl)-N-phenethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-N-phenethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s binding affinity to receptors, increasing its biological activity . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives: These compounds have similar structures but differ in the position of the difluoromethyl group.
7-trifluoromethylpyrazolo[1,5-a]pyrimidines: These compounds have a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
The uniqueness of 7-(difluoromethyl)-N-phenethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific substitution pattern, which enhances its biological activity and binding affinity to receptors . The presence of the difluoromethyl group also contributes to its metabolic stability and lipophilicity .
Properties
Molecular Formula |
C22H18F2N4O |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
7-(difluoromethyl)-5-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H18F2N4O/c23-20(24)19-13-18(16-9-5-2-6-10-16)27-21-17(14-26-28(19)21)22(29)25-12-11-15-7-3-1-4-8-15/h1-10,13-14,20H,11-12H2,(H,25,29) |
InChI Key |
WFJOWDVRUQIRTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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